molecular formula C23H23ClO5 B3525188 ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B3525188
M. Wt: 414.9 g/mol
InChI Key: NAOBRURQHWEYTO-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 4 and 8 with methyl groups, at position 7 with a 3-chlorobenzyloxy moiety, and at position 3 with an ethyl propanoate ester. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The 3-chlorobenzyloxy group enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name

ethyl 3-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBRURQHWEYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)Cl)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the chromen-2-one core: This step typically involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the 3-chlorobenzyl ether group: The chromen-2-one intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorobenzyl ether group.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate in the presence of an acid catalyst such as sulfuric acid to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl ether group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromen-2-one derivatives with potential biological activities.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

The benzyloxy substituent at position 7 is a critical structural determinant.

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Differences/Implications
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 3-chlorobenzyloxy C24H23ClO6 466.89 High lipophilicity due to Cl atom; potential halogen bonding interactions .
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 3-methoxybenzyloxy C24H26O6 410.47 Methoxy group increases polarity, potentially improving aqueous solubility .
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 4-tert-butylbenzyloxy C27H32O6 452.54 Bulky tert-butyl group may enhance steric hindrance, affecting binding to biological targets .

Ester Group Modifications

The ester group at position 3 also varies among analogs, influencing metabolic stability and enzymatic interactions:

Compound Name Ester Group Molecular Formula Molecular Weight Key Differences/Implications
This compound Ethyl propanoate C24H23ClO6 466.89 Ethyl ester balances lipophilicity and hydrolytic stability .
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate Methyl acetate C21H19ClO5 386.83 Shorter alkyl chain reduces molecular weight; methyl ester may increase metabolic lability .

Core Structure Modifications

Compounds with altered chromen cores or additional functional groups demonstrate divergent properties:

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences/Implications
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate Unsubstituted hydroxy C16H18O6 306.31 Absence of benzyloxy group reduces steric bulk; hydroxy group enables hydrogen bonding .
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate Silane-substituted chroman C28H38O4Si 478.69 Silane group introduces stereoelectronic effects; chroman core alters ring conformation .

Structural and Physicochemical Analysis

  • Lipophilicity : The 3-chloro substituent increases logP compared to methoxy or hydroxy analogs, favoring lipid membrane penetration .
  • Steric Effects : Bulkier groups (e.g., tert-butyl) may hinder interactions with enzyme active sites but improve selectivity .
  • Synthetic Accessibility : Methoxy and chloro derivatives are synthetically tractable via nucleophilic substitution or esterification reactions .

Research Implications

  • Structure-Activity Relationships (SAR) : Systematic studies on substituent effects could optimize bioactivity.
  • Crystallography : SHELX-based structural analyses (e.g., bond lengths, angles) may elucidate conformational preferences .
  • Agrochemical Potential: Analogous propanoate esters are used in pesticides (e.g., quizalofop-P-ethyl), suggesting agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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